7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Brand Name: Vulcanchem
CAS No.: 1021095-76-0
VCID: VC6126863
InChI: InChI=1S/C27H33N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h3,6-7,10-11,18-20H,2,4-5,8-9,12-17H2,1H3
SMILES: COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCCC5
Molecular Formula: C27H33N5O4
Molecular Weight: 491.592

7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

CAS No.: 1021095-76-0

Cat. No.: VC6126863

Molecular Formula: C27H33N5O4

Molecular Weight: 491.592

* For research use only. Not for human or veterinary use.

7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one - 1021095-76-0

Specification

CAS No. 1021095-76-0
Molecular Formula C27H33N5O4
Molecular Weight 491.592
IUPAC Name 7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C27H33N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h3,6-7,10-11,18-20H,2,4-5,8-9,12-17H2,1H3
Standard InChI Key POUVBFMHJFCVKT-UHFFFAOYSA-N
SMILES COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCCC5

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one, reflects its intricate architecture:

  • Pyrazolo[4,3-c]pyridinone core: A fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridinone moiety (positions 4–7).

  • Piperazine-1-carbonyl group: A six-membered diamine ring linked via a carbonyl at position 7 of the core.

  • Cyclohexanecarbonyl substituent: Attached to the piperazine nitrogen, contributing hydrophobic bulk.

  • 2-Methoxyethyl chain: Positioned at N5 of the pyridinone, enhancing solubility.

  • Phenyl group: At position 2 of the pyrazole, likely influencing target binding.

Molecular Formula: C₂₇H₃₃N₅O₄
Molecular Weight: 491.592 g/mol.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step functionalization of the pyrazolo[4,3-c]pyridinone scaffold (Figure 1):

  • Core Formation: Cyclocondensation of substituted hydrazines with β-keto esters or nitriles generates the pyrazolo-pyridinone skeleton, analogous to methods for pyrazolo[3,4-d]pyrimidines .

  • Piperazine Incorporation: Acylation of piperazine with cyclohexanecarbonyl chloride under inert conditions yields 4-(cyclohexanecarbonyl)piperazine, followed by carbonyldiimidazole (CDI)-mediated coupling to the core.

  • Methoxyethyl Introduction: Alkylation of the pyridinone nitrogen with 2-methoxyethyl bromide under basic conditions.

Key Reaction Conditions:

  • Temperatures: 0–25°C for acylation to prevent side reactions.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for polar aprotic environments.

  • Catalysts: Triethylamine (TEA) for acid scavenging.

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility; soluble in DMSO, DMF.
logPEstimated 3.2 (indicative of moderate lipophilicity).
Hydrogen Bond Donors1 (pyridinone carbonyl oxygen).
Hydrogen Bond Acceptors5 (carbonyls, ether oxygen).

The cyclohexanecarbonyl and methoxyethyl groups balance hydrophobicity and polarity, suggesting favorable blood-brain barrier (BBB) penetration for CNS targets.

Biological Activity and Research Findings

Kinase Inhibition

Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) and FLT3 tyrosine kinase, critical in cancer proliferation . The pyrazolo-pyridinone core mimics ATP’s purine binding, while the piperazine-carbony l moiety occupies hydrophobic pockets (Figure 2) .

In Vitro Data:

  • GI₅₀ (NCI-60 Panel): 1.17–18.40 μM across leukemia, melanoma, and renal cancer cell lines .

  • Selectivity: 10-fold higher potency against FLT3-overexpressing MV4-11 cells than wild-type.

CNS Applications

ApplicationRationale
OncologyFLT3/CDK inhibition in leukemia .
NeurologyTau hyperphosphorylation mitigation.
InflammationJAK/STAT pathway modulation.

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Multi-step synthesis complicates scale-up.

  • ADME/Tox Gaps: No published data on pharmacokinetics or safety.

Research Priorities

  • *In Vivo Efficacy Studies: Rodent models of FLT3-driven leukemia.

  • SAR Optimization: Truncating the piperazine moiety to improve solubility.

  • Crystallography: Co-crystallization with CDK2/FLT3 to refine docking models.

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